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Executive Summary

In the regime of Deep Ultraviolet (DUV) lithography—specifically 248 nm (KrF) and 193 nm
(ArF) wavelengths—the selection of a Photoacid Generator (PAG) is a critical determinant of
resist performance. This guide objectively compares the two dominant classes of PAGs: lonic
(Onium Salts) and Non-lonic (Sulfonates/Imides).

While lonic PAGs (e.g., Triphenylsulfonium triflate) have historically dominated due to superior
thermal stability and quantum yield, they face significant challenges at 193 nm regarding
transparency and solubility. Non-ionic alternatives offer improved solubility and reduced
segregation but often suffer from lower thermal stability. This guide analyzes these trade-offs
through the lens of the Resolution-Line Edge Roughness-Sensitivity (RLS) triangle, supported
by experimental protocols for validating acid generation efficiency.

Mechanistic Principles of Acid Generation

Understanding the photolysis mechanism is prerequisite to selecting a PAG. The pathway
determines the efficiency of the deprotection reaction in Chemically Amplified Resists (CARS).

lonic vs. Non-lonic Photolysis[1]
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 lonic PAGs (Onium Salts): Typically undergo homolytic or heterolytic cleavage upon direct
excitation (or sensitization at 248 nm). The radical cation intermediate abstracts a hydrogen
from the surrounding polymer matrix to form a superacid.

» Non-lonic PAGs: Generally rely on the cleavage of a covalent bond (e.g., N-O bond in oxime
sulfonates) followed by hydrogen abstraction or rearrangement to generate sulfonic acid.[1]

Visualization: Photolysis Pathways

The following diagram illustrates the distinct activation pathways for a standard
Triphenylsulfonium (TPS) salt versus a Non-lonic Imide Sulfonate.
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Figure 1. Comparative photolysis pathways. lonic PAGs rely on radical cation intermediates,
while non-ionic PAGs typically undergo direct bond cleavage and rearrangement.

Comparative Performance Analysis
lonic PAGs: Sulfonium vs. lodonium

Within the ionic class, the two primary cations are Triphenylsulfonium (TPS) and
Diphenyliodonium (DPI).
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e Triphenylsulfonium (TPS): The industry standard for 248 nm. It exhibits exceptional thermal
stability (up to ~300°C), allowing for aggressive Post-Apply Bake (PAB) conditions. However,
its high aromatic content leads to excessive absorbance at 193 nm, causing tapered resist
profiles (poor transparency).

o Diphenyliodonium (DPI): Often exhibits higher quantum efficiency than TPS but lower
thermal stability. It is more prone to decomposition during the bake steps if not carefully
controlled.

Non-lonic PAGs

Non-ionic PAGs (e.g., nitrobenzyl sulfonates, imidosulfonates) address the solubility and
transparency issues. Being uncharged, they are more miscible with hydrophobic resist
matrices, reducing the risk of PAG aggregation—a primary cause of Line Edge Roughness
(LER). However, their acid generation efficiency (quantum yield) is typically lower than onium
salts.

o : bi

Triphenylsulfonium Diphenyliodonium Non-lonic (e.g.,

Feature .
(TPS) Salts (DPI) Salts Imide Sulfonates)
Class lonic lonic Non-lonic
. _ Moderate (~150- Low to Moderate
Thermal Stability High (>250°C)
200°C) (<180°C)
] ) ) Low to Moderate (0.1
Quantum Yield (®) High (0.3 - 0.5) Very High (0.3 - 0.6) 03)
o ) o o Excellent
Solubility in Resist Limited (Polar) Limited (Polar) )
(Organic/Non-polar)
Poor (High
193nm Transparency Poor Good (Tunable)
Absorbance)
o High .
Segregation Risk High Low (Homogeneous)
(Surface/Substrate)
_ 248 nm / Sensitized ] )
Primary Use Case 248 nm / EUV 193 nm / Thick Films

Systems
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The RLS Trade-off & Anion Selection

The performance of a PAG is not defined solely by the cation (photosensitive part) but critically
by the anion (acid part). The anion determines the acid strength (pKa) and diffusion length.

o Small Anions (Triflate): High diffusion length.
o Pro: High Sensitivity (acid moves to deprotect more sites).
o Con: Poor Resolution and high LER (acid blurs the latent image).
» Bulky Anions (Nonaflate, Cyclic Sulfonates): Low diffusion length.
o Pro: High Resolution and low LER (acid stays where it was generated).

o Con: Low Sensitivity (requires higher dose).

Visualization: The RLS Triangle Logic

This diagram maps the causal relationship between PAG properties and the RLS trade-off.
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Figure 2: The RLS Trade-off. The PAG anion size directly controls acid diffusion, which acts as

the lever balancing Sensitivity against Resolution and LER.

Experimental Protocol: Measuring Acid Generation

Efficiency

To validate PAG performance, one must measure the Dill C Parameter (rate constant of acid

generation). This protocol uses an acid-sensitive dye (Coumarin 6) to quantify acid yield

spectroscopically.[2][3]

Materials

o Polymer Matrix: PMMA or standard DUV resist polymer (without base quencher).
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PAG: Target PAG (loading ~5 wt%).

Indicator Dye: Coumarin 6 (C6). C6 protonates in the presence of acid, shifting its
absorbance/fluorescence spectrum.

Step-by-Step Methodology

Formulation: Dissolve Polymer, PAG, and Coumarin 6 in casting solvent (e.g., PGMEA).
Molar ratio of PAG:Dye should be roughly 10:1 to ensure the dye does not saturate
immediately.

Coating: Spin coat onto quartz wafers (for UV-Vis) or silicon wafers (for Ellipsometry). Soft
bake at 100°C for 60s.

Exposure: Expose discrete zones with increasing dose energies (

) using a DUV source (248 nm or 193 nm).

Measurement: Measure the absorbance of the unprotonated dye form (characteristic peak
~460 nm for C6) using UV-Vis spectroscopy.

Data Analysis: The concentration of acid

is proportional to the decrease in dye absorbance. Fit the data to the first-order kinetic
equation:

Where

is the Dill C parameter (cm2/mJ).

Visualization: Efficiency Measurement Workflow
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Figure 3: Workflow for determining PAG Acid Generation Efficiency using the Coumarin 6 dye
method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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